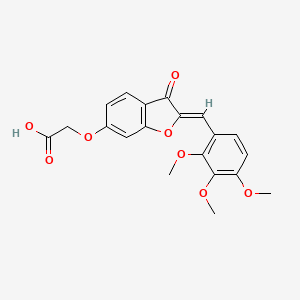

(Z)-2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-14-7-4-11(19(25-2)20(14)26-3)8-16-18(23)13-6-5-12(9-15(13)28-16)27-10-17(21)22/h4-9H,10H2,1-3H3,(H,21,22)/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQQTKSKFOECKX-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives. Its complex molecular structure, characterized by multiple functional groups including carbonyl and methoxy groups, suggests significant reactivity and potential biological activity. This article reviews the biological activity of this compound based on available research findings, synthesis methods, and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exert effects by binding to enzymes or receptors that modulate their activity. Notably, it has been suggested that it could inhibit enzymes involved in cell proliferation and inflammation, indicating potential anticancer and anti-inflammatory properties.

Anticancer Properties

Studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives have been evaluated for their ability to inhibit specific pathways involved in cancer progression. The inhibition of such pathways may lead to reduced cell proliferation in various cancer cell lines.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It may inhibit the activity of enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include the condensation of 2,3,4-trimethoxybenzaldehyde with appropriate benzofuran derivatives under acidic or basic conditions. Catalysts such as piperidine or pyridine are often employed to facilitate the reaction. The reaction conditions usually involve refluxing in solvents like dichloromethane or toluene.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibition of cell proliferation in breast cancer cells through modulation of specific signaling pathways. |

| Anti-inflammatory Effects | Reduction of inflammatory markers in animal models following treatment with related compounds. |

| Enzyme Interaction | Potential inhibition of aldose reductase implicated in diabetic complications. |

Comparison with Similar Compounds

(Z)-2-[(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxyacetic Acid

- Structural Difference : Replaces the 2,3,4-trimethoxybenzylidene group with a 3,4-dimethoxybenzylidene substituent.

- Impact : Reduced methoxy substitution decreases steric hindrance and electron-donating effects, leading to lower logP (2.1 vs. 2.5) and altered binding affinity in kinase inhibition assays .

- Synthesis : Prepared via analogous methods using mercaptoacetic acid and DMF-ZnCl2-mediated cyclization .

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl Cyclohexanecarboxylate

(Z)-2-[(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxypropanoic Acid

- Structural Difference: Replaces the trimethoxybenzylidene group with a 3-chlorobenzylidene moiety and substitutes acetic acid with propanoic acid.

- Impact: The electron-withdrawing chlorine atom enhances electrophilicity, improving reactivity in nucleophilic addition reactions. The propanoic acid chain increases molecular weight (MW = 386.8 vs. 384.3) and alters pharmacokinetic profiles .

Functional Group Modifications

Methyl Ester Derivatives

- Example : Methyl {[3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl]oxy}acetate.

- Impact : Esterification of the acetic acid group reduces polarity (logP = 2.8 vs. 1.9 for the free acid) and delays renal clearance. This modification is common in prodrug strategies to enhance oral bioavailability .

Sulfonate Esters

- Example : [(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl] methanesulfonate.

- Impact : The sulfonate group introduces strong electron-withdrawing effects, stabilizing the benzylidene double bond. This increases thermal stability (decomposition temperature >250°C vs. 180°C for acetic acid derivatives) but reduces biological activity due to poor cellular uptake .

Q & A

Q. What are the recommended synthetic pathways for preparing (Z)-2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid?

- Methodological Answer : A common approach involves condensation of substituted salicylaldehydes with activated ketones under basic conditions. For example, refluxing 2-hydroxy-3-oxo-2,3-dihydrobenzofuran derivatives with 2,3,4-trimethoxybenzaldehyde in dry acetone with anhydrous K₂CO₃ as a base (18 hours, reflux) can yield the benzylidene intermediate. Subsequent etherification with bromoacetic acid derivatives under NaH/THF conditions (0°C to room temperature) introduces the acetic acid moiety . Purification via flash chromatography and recrystallization (e.g., petroleum ether) is critical for isolating the (Z)-isomer .

Q. How can the stereochemistry of the benzylidene group (Z-configuration) be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for unequivocal confirmation. For related benzofuran derivatives, single-crystal X-ray diffraction has resolved bond angles and dihedral angles between the benzylidene and benzofuran rings, confirming the (Z)-configuration . Alternative methods include NOESY NMR to detect spatial proximity between protons on the benzylidene and benzofuran moieties.

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer : Begin with in vitro antimicrobial susceptibility testing (e.g., broth microdilution against Gram-positive/negative bacteria and fungi). Methoxy-substituted benzofurans often exhibit activity due to membrane disruption or enzyme inhibition. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer : Design a library of analogs with:

- Varied methoxy patterns : Replace 2,3,4-trimethoxy with mono-/di-methoxy groups (e.g., 3,4-dimethoxy, 2,4-dimethoxy) to assess steric/electronic effects.

- Benzofuran modifications : Introduce substituents (e.g., methyl, halogens) at the 3-oxo position to modulate electron density.

Evaluate changes in bioactivity using standardized assays (e.g., MICs, IC₅₀ in cancer cell lines). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase or tubulin .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or cell line variability. To address this:

- Standardize protocols : Use identical media, incubation times, and solvent controls (e.g., DMSO ≤1%).

- Cross-validate with orthogonal assays : Pair MICs with time-kill kinetics or fluorescence-based membrane integrity assays.

- Control for stereochemical purity : Ensure (Z)-isomer dominance via HPLC (>95% purity) to exclude confounding effects from (E)-isomers .

Q. How can environmental fate studies be designed for this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL (2005–2011), which evaluates:

- Degradation pathways : Use HPLC-MS to monitor abiotic (hydrolysis, photolysis) and biotic (microbial) degradation in simulated environments (e.g., OECD 301B ready biodegradability test).

- Bioaccumulation : Measure logP values (octanol-water partitioning) and assess trophic transfer potential in model ecosystems (e.g., Daphnia magna) .

Q. What advanced analytical techniques are critical for characterizing degradation products?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS, Q-TOF) with tandem MS/MS to identify fragmentation patterns. For structural elucidation of photodegradants, use ¹H/¹³C NMR and IR spectroscopy to detect carbonyl or epoxide formation. Computational tools (e.g., EPI Suite) can predict persistence and toxicity of degradation intermediates .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.